3-(Benzylamino)-1-(4-chlorophenyl)-1,2-dihydropyrazin-2-one
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Overview
Description
3-(Benzylamino)-1-(4-chlorophenyl)-1,2-dihydropyrazin-2-one is a synthetic organic compound that belongs to the class of pyrazinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)-1-(4-chlorophenyl)-1,2-dihydropyrazin-2-one typically involves the reaction of 4-chlorobenzaldehyde with benzylamine to form an intermediate Schiff base, which is then cyclized with hydrazine hydrate to yield the pyrazinone core. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Temperature: Reflux conditions (around 80-100°C)
- Catalysts: Acidic or basic catalysts to facilitate the cyclization
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylamino)-1-(4-chlorophenyl)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(Benzylamino)-1-(4-chlorophenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzylamino)-1-phenylpyrazin-2-one
- 3-(Benzylamino)-1-(4-fluorophenyl)pyrazin-2-one
- 3-(Benzylamino)-1-(4-methylphenyl)pyrazin-2-one
Uniqueness
3-(Benzylamino)-1-(4-chlorophenyl)-1,2-dihydropyrazin-2-one is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
3-(benzylamino)-1-(4-chlorophenyl)pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c18-14-6-8-15(9-7-14)21-11-10-19-16(17(21)22)20-12-13-4-2-1-3-5-13/h1-11H,12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBXPIKVBPRLPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=CN(C2=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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